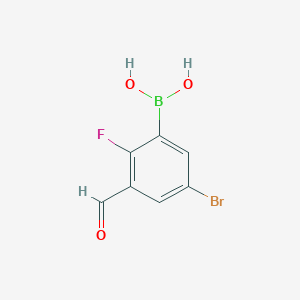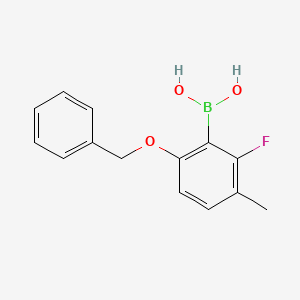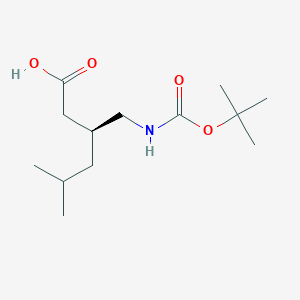
Ácido (S)-3-(((terc-butoxicarbonil)amino)metil)-5-metilhexanoico
Descripción general
Descripción
(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its applications in peptide synthesis and other areas of organic chemistry.
Aplicaciones Científicas De Investigación
(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic transformations.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
Target of Action
The compound, also known as (S)-N-tert-Butoxycarbonyl pregabalin, primarily targets the α2δ subunit of voltage-dependent calcium channels . These channels play a crucial role in the release of neurotransmitters and the transmission of nerve signals.
Mode of Action
(S)-N-tert-Butoxycarbonyl pregabalin binds to the α2δ subunit of voltage-dependent calcium channels, modulating calcium influx at the nerve terminals . This binding inhibits the release of excitatory neurotransmitters, including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide .
Biochemical Pathways
The binding of (S)-N-tert-Butoxycarbonyl pregabalin to the α2δ subunit inhibits calcium influx, which in turn reduces the release of various neurotransmitters. This modulation affects the biochemical pathways involved in pain signal transmission, seizure activity, and anxiety .
Pharmacokinetics
After oral administration, (S)-N-tert-Butoxycarbonyl pregabalin is rapidly absorbed, with a bioavailability of ≥90% . The compound is excreted by the kidneys . The elimination half-life is between 4.5 and 7 hours .
Result of Action
The action of (S)-N-tert-Butoxycarbonyl pregabalin results in the reduction of pain signals, seizure activity, and anxiety . This is achieved by its inhibitory effect on the release of excitatory neurotransmitters.
Action Environment
The action, efficacy, and stability of (S)-N-tert-Butoxycarbonyl pregabalin can be influenced by various environmental factors. Furthermore, the compound’s action can be influenced by the individual’s renal function, as it is excreted by the kidneys .
Análisis Bioquímico
Biochemical Properties
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The interaction with GABA receptors helps in modulating neuronal excitability and has implications in the treatment of epilepsy and neuropathic pain . Additionally, (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid is involved in the inhibition of voltage-gated calcium channels, which further contributes to its therapeutic effects .
Cellular Effects
The effects of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce the release of excitatory neurotransmitters, thereby decreasing neuronal excitability . Furthermore, (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid affects gene expression by altering the transcription of genes involved in synaptic transmission and neuroprotection .
Molecular Mechanism
The molecular mechanism of action of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid involves its binding interactions with specific biomolecules. This compound binds to the alpha-2-delta subunit of voltage-gated calcium channels, leading to the inhibition of calcium influx into neurons . This inhibition reduces the release of neurotransmitters such as glutamate, norepinephrine, and substance P, which are associated with pain and seizure propagation . Additionally, (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid may influence gene expression by modulating transcription factors and signaling pathways involved in neuronal survival and plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid maintains its efficacy in reducing neuronal excitability and modulating neurotransmitter release . Prolonged exposure to high concentrations may lead to adaptive changes in cellular function, necessitating careful monitoring in experimental setups .
Dosage Effects in Animal Models
The effects of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces pain and seizure activity without significant adverse effects . At higher doses, it may induce toxicity, manifesting as sedation, motor impairment, and gastrointestinal disturbances . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .
Metabolic Pathways
(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites . Additionally, (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid may affect the activity of other drugs metabolized by the same enzymatic pathways, necessitating consideration of potential drug-drug interactions .
Transport and Distribution
The transport and distribution of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may localize to specific compartments, such as synaptic vesicles, where it modulates neurotransmitter release . The distribution of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid plays a crucial role in its activity and function. This compound is directed to specific compartments within the cell, such as the endoplasmic reticulum and synaptic terminals . Post-translational modifications, such as phosphorylation, may influence its targeting and localization . The presence of targeting signals within the compound’s structure ensures its proper distribution to the relevant cellular compartments, where it can exert its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane at room temperature.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Substituted amine derivatives.
Oxidation/Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-phenylalanine
- N-tert-Butoxycarbonyl-L-valine
Uniqueness
(3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid is unique due to its specific structure, which includes a methyl group at the 5-position of the hexanoic acid chain. This structural feature can influence its reactivity and interactions in chemical and biological systems, making it distinct from other Boc-protected amino acids .
Propiedades
IUPAC Name |
(3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)6-10(7-11(15)16)8-14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBXMFXUNZVYRB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649748-09-4 | |
| Record name | (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


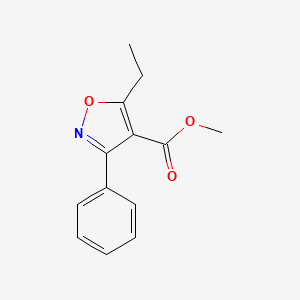
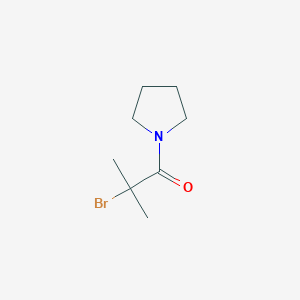
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
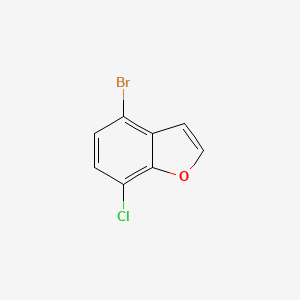
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)

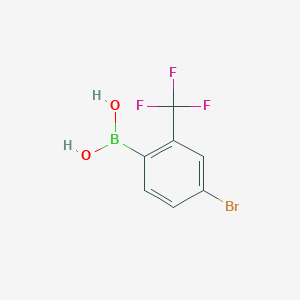
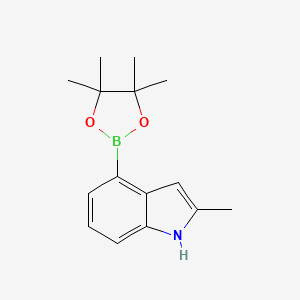
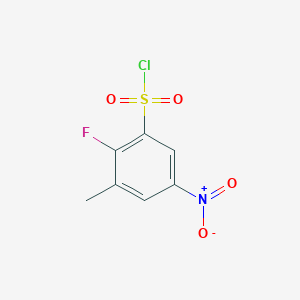
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)
